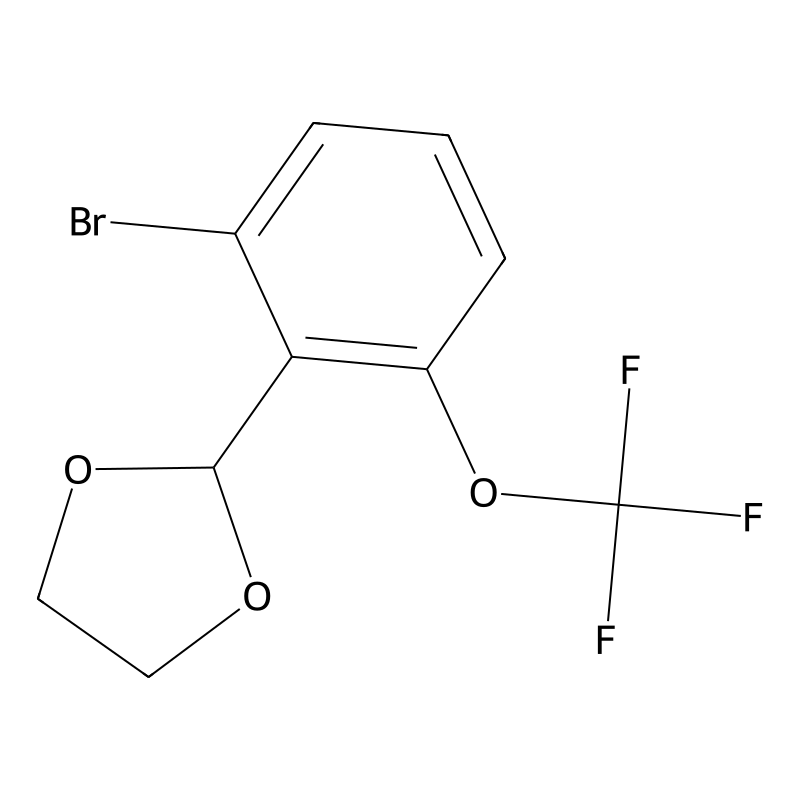

2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane is a synthetic organic compound with the molecular formula C₁₀H₈BrF₃O₃ and a CAS number of 2221812-20-8. This compound features a dioxolane ring, which is a five-membered cyclic ether containing two oxygen atoms. The presence of the bromo and trifluoromethoxy groups on the phenyl ring contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies .

The synthesis of 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane typically involves multi-step organic synthesis techniques. One common method includes:

- Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable aldehyde with ethylene glycol in acidic conditions.

- Bromination: The introduction of the bromo group can be performed using bromine or brominating agents on the phenolic precursor.

- Trifluoromethoxylation: The trifluoromethoxy group can be introduced via nucleophilic substitution using trifluoromethoxide reagents .

The unique structure of 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane makes it applicable in various fields:

- Pharmaceuticals: Potential use in drug development due to its biological activity.

- Agriculture: Possible applications as an herbicide or pesticide given its structural similarities to other bioactive compounds.

- Material Science: Utilization in developing new materials with specific electronic or optical properties .

Interaction studies involving 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane focus on its reactivity with various nucleophiles and electrophiles. Research indicates that compounds with similar dioxolane structures can undergo diverse interactions with biological macromolecules such as proteins and nucleic acids, which may influence their pharmacological profiles .

Several compounds share structural similarities with 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane. Here are a few notable examples:

These comparisons highlight the unique attributes of 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane, particularly its specific combination of halogenated and ether functionalities that may enhance its reactivity and potential applications in medicinal chemistry and agriculture.